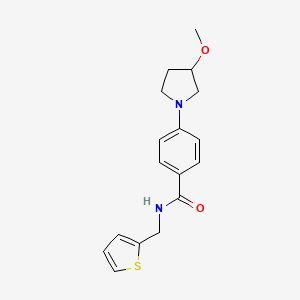

4-(3-methoxypyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-15-8-9-19(12-15)14-6-4-13(5-7-14)17(20)18-11-16-3-2-10-22-16/h2-7,10,15H,8-9,11-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCVZBYHYCMLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

4-(3-Methoxypyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. Compounds in this class often exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The presence of the pyrrolidine and thiophene moieties suggests potential interactions with biological targets due to their ability to engage in hydrogen bonding and π-π stacking interactions.

The biological activity of benzamide derivatives often involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine. The specific structural features of This compound may allow it to interact with various receptors or enzymes:

- Serotonin Receptors : Benzamide derivatives can act as serotonin receptor modulators, influencing mood and behavior.

- Dopamine Receptors : Some compounds in this class have been shown to exhibit dopaminergic activity, which is crucial for treating disorders such as schizophrenia and Parkinson's disease.

- Enzyme Inhibition : The compound may also inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Case Studies

While specific case studies on This compound are not available, similar compounds have been investigated:

- Study on Benzamide Derivatives : A study published in the Journal of Medicinal Chemistry explored various benzamide derivatives for their antitumor activity. It was found that modifications at the aromatic ring significantly influenced cytotoxicity against cancer cell lines. Such studies indicate that structural variations can lead to enhanced biological activity.

- Pyrrolidine-Based Compounds : Research has shown that pyrrolidine derivatives exhibit significant analgesic and anti-inflammatory effects. For instance, a compound structurally similar to the target compound demonstrated potent inhibition of COX enzymes, leading to reduced inflammation in animal models.

Data Table

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Example 1 | structure | Antitumor | |

| Example 2 | structure | Analgesic | |

| Example 3 | structure | Anti-inflammatory |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The benzamide scaffold is a common feature among analogs, but variations in substituents and heterocyclic appendages lead to distinct physicochemical and biological profiles. Below is a comparative analysis of structurally related compounds (Table 1).

Table 1: Structural Comparison of Benzamide Derivatives

Functional Group Impact on Properties

Pyrrolidine Derivatives: The target compound’s 3-methoxypyrrolidinyl group enhances polarity compared to unsubstituted pyrrolidine () or sulfonamide-linked pyrrolidine (). The methoxy group may improve aqueous solubility and metabolic stability .

Heterocyclic Appendages :

- Thiophene vs. Thiazole/Oxadiazole : The thiophen-2-ylmethyl group in the target compound favors lipophilicity and aromatic stacking, whereas thiazole () or oxadiazole () rings contribute to hydrogen bonding and rigidity.

- Pyridine and Piperidine (): These nitrogen-rich heterocycles may enhance basicity and interaction with cationic binding pockets.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 4-(3-methoxypyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide?

Methodological Answer: The synthesis involves two key steps:

Alkylation : React 3-methoxypyrrolidine with a benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidine moiety.

Benzoylation : Couple the intermediate with thiophen-2-ylmethylamine via an amide bond formation using coupling agents like EDCI/HOBt in dichloromethane.

Purification : Use silica gel column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- 1H/13C NMR :

- Thiophene protons : δ 6.9–7.3 ppm (multiplet for thiophene-H).

- Methoxy group : Singlet at δ ~3.3 ppm (OCH₃).

- Pyrrolidine protons : δ 2.5–3.5 ppm (complex splitting due to ring conformation).

- IR Spectroscopy : Stretch at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy).

- ESI-MS : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₈H₂₁N₂O₂S).

Validation : Compare with spectral data of structurally analogous benzamides .

Q. What preliminary biological screening approaches are appropriate for assessing pharmacological potential?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols from thieno-benzamide studies .

- Enzyme Inhibition : Screen against HDACs using fluorometric assays (e.g., measuring acetylated histone H3 levels in cell lysates) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers design SAR studies to optimize biological activity?

Methodological Answer:

- Structural Variations :

- Pyrrolidine moiety : Replace 3-methoxy with other substituents (e.g., 3-hydroxy, 3-fluoro) to assess steric/electronic effects.

- Thiophene group : Substitute with furan or imidazole to explore heterocyclic preferences.

- Assay Design : Test analogs in parallel HDAC and antimicrobial assays to identify dual-activity scaffolds. Use cluster analysis to group compounds by activity profiles .

Q. What strategies resolve contradictory bioactivity data between assay systems?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HDAC1 vs. HDAC6 isoforms) and incubation times.

- Orthogonal Validation : Confirm HDAC inhibition via Western blot (acetylated histone levels) and enzymatic assays .

- Solubility Checks : Address false negatives by optimizing DMSO concentrations (≤0.1% v/v) .

Q. What computational approaches predict target interactions and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with HDAC catalytic sites (PDB: 1T69). Focus on hydrogen bonding with methoxy oxygen and π-stacking with thiophene.

- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Analyze RMSD and binding free energy (MM-PBSA).

- QSAR Modeling : Build 2D-QSAR models using descriptors (e.g., logP, polar surface area) from analogs in .

Data Analysis and Contradictions

-

Example Contradiction : Discrepant IC₅₀ values in HDAC assays may arise from differential isoform selectivity. Validate with isoform-specific inhibitors (e.g., MS-275 for HDAC1 ).

-

Table: SAR of Pyrrolidine Derivatives

Substituent (Position 3) HDAC IC₅₀ (nM) Antibacterial MIC (µg/mL) -OCH₃ (Reference) 120 64 (S. aureus) -OH 250 >128 -F 95 32

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.